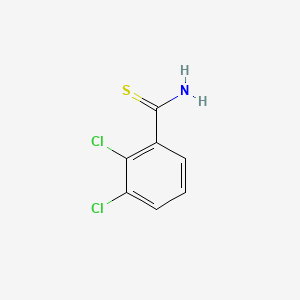

2,3-Dichlorothiobenzamide

描述

2,3-Dichlorothiobenzamide (CAS: 84863-83-2) is an organosulfur compound with the molecular formula C₇H₅Cl₂NS and a molecular weight of 206.09 g/mol . Structurally, it features a benzamide backbone substituted with chlorine atoms at the 2- and 3-positions and a thioamide (-C=S) functional group. This compound is primarily used in research and specialty chemical synthesis, though its specific applications remain less documented compared to its structural analogs .

属性

IUPAC Name |

2,3-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRMJTDPKZBCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384045 | |

| Record name | 2,3-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84863-83-2 | |

| Record name | 2,3-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84863-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorothiobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with thiourea. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions: 2,3-Dichlorothiobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted benzamides, depending on the nucleophile used.

科学研究应用

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been used in studies to understand the role of protein tyrosine phosphatases (PTPs) in cellular processes.

Medicine: Research has explored its potential as a therapeutic agent for diseases such as diabetes and cancer. It has been tested in clinical trials for its efficacy in treating these conditions.

Industry: 2,3-Dichlorothiobenzamide is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2,3-Dichlorothiobenzamide involves its interaction with specific molecular targets, such as protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, the compound can modulate various cellular signaling pathways, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

vs. 2,3-Dichlorobenzamide

- Key Difference : Replacement of the thioamide (-C=S) group in 2,3-dichlorothiobenzamide with a carbonyl (-C=O) group in 2,3-dichlorobenzamide (CAS: 5980-26-7).

- Molecular Weight : 2,3-Dichlorobenzamide has a lower molecular weight (190.03 g/mol ) due to the absence of sulfur .

vs. 2,6-Dichlorothiobenzamide (Chlorthiamid)

- Structural Difference : Chlorine substitution at the 2- and 6-positions in chlorthiamid (CAS: 1918-13-4) versus 2- and 3-positions in this compound.

Physical and Chemical Properties

2,6-Dichlorothiobenzamide (Chlorthiamid)

- Applications : Widely used as a herbicide for controlling woody plants and broadleaf weeds in forestry and agriculture .

- Safety : Classified as hazardous, causing skin/eye irritation and respiratory distress. Requires strict handling protocols .

This compound

- Applications: Limited to research contexts, such as pharmaceutical intermediate synthesis (e.g., analogs of DrugBank experimental compounds like DB07046) .

2,3-Dichlorobenzamide

生物活性

2,3-Dichlorothiobenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the family of thiobenzamides, characterized by the presence of sulfur in their structure. The synthesis typically involves the reaction of substituted benzoyl chlorides with thiourea or its derivatives. The compound can be synthesized using various methods, including:

- Refluxing with thiourea : A common method where 2,3-dichlorobenzoyl chloride is reacted with thiourea in the presence of a base.

- Microwave-assisted synthesis : This method enhances yield and reduces reaction time significantly.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that this compound possesses potent antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

- Bacterial Inhibition : Studies have demonstrated that it effectively inhibits strains such as Staphylococcus aureus and Escherichia coli (IC50 values in the low µg/mL range) .

- Fungal Activity : The compound also shows antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent.

Antiviral Activity

The compound has demonstrated antiviral effects against several viruses. Notably, it has been tested against the Tobacco Mosaic Virus (TMV), showing significant antiviral activity in vivo . Its mechanism likely involves interference with viral replication processes.

Anticancer Properties

This compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown:

- Inhibition of Cell Proliferation : It has been reported to inhibit the proliferation of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines by modulating key signaling pathways .

- Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiobenzamide structure can lead to variations in biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased antimicrobial activity |

| Halogen substitution | Enhanced antiviral properties |

Case Studies

Several case studies have explored the applications and effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Anticancer Research : A study focused on the use of this compound in combination with other chemotherapeutic agents showed synergistic effects that enhanced overall treatment efficacy in patients with advanced breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。